molecular formula C14H23N3O2 B2439073 ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate CAS No. 1421485-53-1

ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate

Cat. No.: B2439073
CAS No.: 1421485-53-1
M. Wt: 265.357
InChI Key: UKVFCSICJJDIEI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that features a piperidine ring substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with a piperidine derivative that has been pre-functionalized with an imidazole group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate has several applications in scientific research:

Biological Activity

Ethyl 2-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)acetate is a synthetic compound that combines a piperidine ring with an imidazole moiety. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's design aims to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N4O2, with a molecular weight of approximately 252.33 g/mol. The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Imidazole Moiety : A five-membered ring containing two nitrogen atoms, contributing to the compound's biological activity.

Antimicrobial Activity

Compounds containing imidazole rings are known for their antimicrobial properties. This compound has shown promising results in inhibiting various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0025 - 0.015 mg/mL

Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against S. aureus and E. coli .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, indicating moderate to good antifungal efficacy .

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors involved in microbial growth and proliferation. The imidazole ring is known for its role in binding to metal ions and influencing enzyme activity, which may contribute to the compound's antimicrobial effects .

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance, a study synthesized several analogs and tested them against various cancer cell lines, revealing that some derivatives exhibited significant antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a lead molecule in drug development. In vitro studies demonstrate its ability to inhibit cell proliferation in cancer models, suggesting that modifications to the piperidine or imidazole moieties can enhance therapeutic efficacy .

Properties

IUPAC Name

ethyl 2-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-3-19-14(18)11-16-7-4-13(5-8-16)10-17-9-6-15-12(17)2/h6,9,13H,3-5,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFCSICJJDIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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